5,6-Dichloropyridine-2-carboxylic acid dimethylamide
Overview
Description
5,6-Dichloropyridine-2-carboxylic acid dimethylamide is an organic compound with the chemical formula C6H3Cl2NO2 . It belongs to the class of pyridine derivatives and contains two chlorine atoms attached to the pyridine ring. The compound is a white solid and has applications in synthetic chemistry and pharmaceutical research .
Synthesis Analysis
The synthesis of 5,6-Dichloropyridine-2-carboxylic acid dimethylamide involves the reaction of 5,6-dichloropyridine-2-carboxylic acid with dimethylamine. The exact procedure and conditions would need to be referenced from relevant literature or experimental protocols .
Chemical Reactions Analysis
While specific reactions involving this compound would require detailed experimental data, it can serve as a precursor for various synthetic transformations. For instance, it might participate in nucleophilic substitution reactions or undergo further functionalization to yield more complex molecules. Investigating its reactivity with various reagents and conditions would provide valuable insights .
Scientific Research Applications
Complexation with Nucleotide Bases 5,6-Dichloropyridine-2-carboxylic acid dimethylamide demonstrates significant interaction with nucleotide bases. Research by Zimmerman, Wu, and Zeng (1991) in the field of molecular recognition reveals that molecular tweezers with active site carboxylic acids, such as 5,6-Dichloropyridine-2-carboxylic acid dimethylamide, form complexes with nucleotide bases. This complexation involves hydrogen bonds and a-stacking interactions, indicating potential applications in biochemical and pharmaceutical research (Zimmerman, Wu, & Zeng, 1991).
Synthetic Chemistry and Protecting Groups In synthetic chemistry, 5,6-Dichloropyridine-2-carboxylic acid dimethylamide is useful in creating new carboxy protecting groups. Kim and Misco (1985) demonstrated that 2,6-Dimethoxybenzyl esters, which can be derived from this compound, are oxidized efficiently to generate carboxylic acids. This suggests its utility in the synthesis of complex organic molecules (Kim & Misco, 1985).
Building Blocks in Industrial Chemistry Cabanal-Duvillard and Berrien (1999) have utilized 5,6-Dichloropyridine-2-carboxylic acid dimethylamide derivatives as key building blocks in industrial chemistry. These derivatives are particularly useful in the pesticide industry and medicinal chemistry, demonstrating the compound's versatility in various chemical applications (Cabanal-Duvillard & Berrien, 1999).
Antimicrobial Applications Shastri and Post (2019) explored the antimicrobial properties of derivatives of 5,6-Dichloropyridine-2-carboxylic acid dimethylamide. Their research indicates that these compounds exhibit significant antibacterial and antifungal activities, which could have implications for the development of new antimicrobial agents (Shastri & Post, 2019).
Esterification in Organic Synthesis Oohashi, Fukumoto, and Mukaiyama (2004) demonstrated an efficient method for the esterification of carboxylic acids using compounds related to 5,6-Dichloropyridine-2-carboxylic acid dimethylamide. This method is pivotal in the synthesis of various organic compounds, emphasizing the compound's role in facilitating chemical reactions (Oohashi, Fukumoto, & Mukaiyama, 2004).
properties
IUPAC Name |
5,6-dichloro-N,N-dimethylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-12(2)8(13)6-4-3-5(9)7(10)11-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJYQNPBRLWOFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloropyridine-2-carboxylic acid dimethylamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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